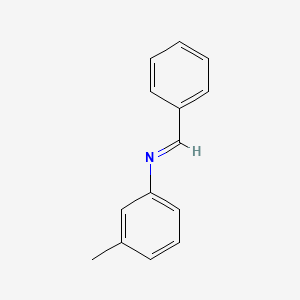

N-Benzylidene-m-toluidine

Description

Contextualization of Schiff Bases (Imines/Azomethines) in Organic Chemistry

Schiff bases, also known as imines or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgturito.comnih.gov This functional group is the nitrogen analog of an aldehyde or ketone, where the carbonyl group (C=O) is replaced by an imine group. taylorandfrancis.commasterorganicchemistry.com The nitrogen atom of the imine can be attached to either a hydrogen atom or an organic group, but for a compound to be classified as a Schiff base, the substituent on the nitrogen atom (R') must not be a hydrogen atom. nih.gov

These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. turito.commasterorganicchemistry.comwikipedia.org The reaction proceeds via a nucleophilic addition of the amine to the carbonyl compound, forming a hemiaminal intermediate, which then undergoes dehydration to yield the imine. wikipedia.orgtaylorandfrancis.com This formation is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. wikipedia.org

Schiff bases are versatile compounds with a wide range of applications. They serve as crucial intermediates in organic synthesis, particularly in the formation of carbon-nitrogen bonds and the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgtestbook.com Furthermore, their derivatives are studied for various industrial purposes, including as dyes, pigments, catalysts, and polymer stabilizers. turito.comarpgweb.com In the field of coordination chemistry, Schiff bases are widely used as ligands that can form stable complexes with various metal ions. taylorandfrancis.comscirp.org

Historical Development and Academic Significance of Imine Compounds

The history of imine chemistry dates back to 1864, when the German chemist Hugo Schiff first described the products resulting from the reaction between primary amines and carbonyl compounds. nih.govtaylorandfrancis.com This discovery laid the foundation for the field of Schiff base chemistry. The term "imine" itself was coined in 1883 by another German chemist, Albert Ladenburg. wikipedia.orgtestbook.com

Throughout the 20th century, the study of imines and their derivatives gained significant momentum. Early research focused on understanding the fundamental principles of their formation, reactivity, and the influence of various substituents on their properties. These investigations established the theoretical framework that continues to guide modern research in this area.

The academic significance of imine compounds is vast and multifaceted. They are fundamental to the understanding of many organic reactions and mechanisms. The carbon-nitrogen double bond imparts unique reactivity to these molecules, making them valuable synthons in organic chemistry. fiveable.me Chiral Schiff bases were among the first ligands to be successfully employed in asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. wikipedia.org Moreover, the study of Schiff base complexes has significantly contributed to the development of coordination chemistry and bioinorganic chemistry. taylorandfrancis.comscirp.org

Specific Focus on N-Benzylidene-m-toluidine as an Aromatic Schiff Base

This compound is an organic compound with the chemical formula C₁₄H₁₃N. ontosight.ai It belongs to the family of aromatic Schiff bases, which are characterized by the presence of aryl groups on both the carbon and nitrogen atoms of the imine bond. Specifically, it is formed from the condensation of an aromatic aldehyde, benzaldehyde (B42025), and an aromatic amine, m-toluidine (B57737) (3-methylaniline). ontosight.ai

The structure of this compound features a benzylidene group (C₆H₅CH=) linked to the nitrogen atom of a meta-toluidine moiety. ontosight.ai This specific arrangement of aromatic rings influences its electronic properties, stability, and reactivity. Aromatic Schiff bases like this compound are generally more stable than their aliphatic counterparts due to the conjugation between the imine double bond and the aromatic systems. researchgate.net

This compound serves as a representative example for studying the properties and reactions of aromatic imines. Its synthesis is a classic illustration of Schiff base formation. ontosight.ai Research on this compound and its derivatives has explored their potential applications, including their use as intermediates in the synthesis of more complex organic molecules. ontosight.aievitachem.com Furthermore, related structures have been investigated for their liquid crystalline properties and photochromic behavior, highlighting the diverse areas of research where such aromatic Schiff bases are relevant. mdpi.comresearchgate.netcdnsciencepub.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol nih.gov |

| Appearance | Varies, can be crystalline solid |

| Solubility | Generally soluble in organic solvents |

Spectroscopic Data for a Related Compound, N-Benzylidene-p-toluidine

| Spectroscopic Technique | Characteristic Peaks/Signals |

| FTIR | C=N stretch: ~1600–1650 cm⁻¹; Aromatic C-H stretch: ~3000–3100 cm⁻¹ |

| ¹H NMR | Benzylidene proton: ~δ 8.3 ppm; Methyl group proton: ~δ 2.3 ppm |

Structure

3D Structure

Properties

CAS No. |

5877-58-7 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-(3-methylphenyl)-1-phenylmethanimine |

InChI |

InChI=1S/C14H13N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-11H,1H3 |

InChI Key |

RAMVBCXRKUNVQT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N=CC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)N=CC2=CC=CC=C2 |

Other CAS No. |

5877-58-7 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of N Benzylidene M Toluidine and Its Derivatives

Vibrational Spectroscopy for Imine Bond Analysis

Vibrational spectroscopy is a powerful non-destructive technique for probing the functional groups within a molecule. For N-Benzylidene-m-toluidine and its derivatives, it is particularly useful for identifying the carbon-nitrogen double bond (C=N) of the imine group.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The specific frequencies of absorbed radiation correspond to the vibrational modes of the molecule's bonds.

The most characteristic vibrational mode for this compound and its derivatives is the stretching of the imine C=N bond. This vibration typically appears as a strong absorption band in the region of 1690-1640 cm⁻¹. For N-benzylideneaniline, a closely related compound, this stretching frequency is observed in this range. The exact position of this band can be influenced by the electronic effects of substituents on both the benzylidene and the toluidine rings. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups tend to increase it.

Other important vibrational bands in the FTIR spectrum of this compound include:

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group on the toluidine ring will exhibit stretching vibrations in the 2950-2850 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands are usually observed in the 1600-1450 cm⁻¹ region, arising from the vibrations of the benzene (B151609) rings.

C-N stretching: The stretching vibration of the single bond between the toluidine nitrogen and the aromatic ring can be found in the 1350-1000 cm⁻¹ range. researchgate.net

C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern of the aromatic rings.

FTIR Spectral Data for this compound and Related Compounds

| Compound | ν(C=N) (cm⁻¹) | Other Key Vibrations (cm⁻¹) |

| N-Benzylideneaniline | ~1640-1660 | Aromatic C=C: ~1600-1450, C-N: ~1350-1000 |

| N-Benzylidene-p-toluidine | ~1630 | Aromatic C=C: ~1590, C-N: ~1340 |

| This compound | ~1635-1650 (Expected) | Aromatic C=C: ~1600-1475, C-N: ~1355-1340 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. The C=N stretching vibration in Schiff bases is also Raman active and typically appears in the same spectral region as in the FTIR spectrum (around 1650-1600 cm⁻¹). For some symmetric molecules, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, providing additional structural information. For this compound, the Raman spectrum would be expected to show a distinct band for the C=N stretch, confirming the presence of the imine functionality. The aromatic ring vibrations also give rise to characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is dependent on its electronic environment.

In the ¹H NMR spectrum of this compound, the most deshielded proton is typically the one attached to the imine carbon (-CH=N-). This azomethine proton usually appears as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. acs.org The exact chemical shift can be influenced by the solvent and the electronic nature of substituents on the aromatic rings.

The aromatic protons of the benzylidene and m-toluidine (B57737) rings will appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The methyl group protons on the toluidine ring will appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. acs.org

¹H NMR Chemical Shift Data (δ, ppm) for this compound and Derivatives in CDCl₃

| Compound | Azomethine H (-CH=N-) | Aromatic H | Methyl H (-CH₃) |

| This compound | 8.43 | 7.00-7.91 | 2.38 acs.org |

| N-Benzylidene-p-toluidine | 8.43 | 7.14-7.90 | 2.35 acs.org |

| N-Benzylidene-o-toluidine | 8.36 | 6.90-7.95 | 2.36 acs.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of a carbon atom is dependent on its electronic environment.

In the ¹³C NMR spectrum of this compound, the carbon atom of the imine group (C=N) is highly deshielded and appears significantly downfield, typically in the range of δ 158-162 ppm. acs.org The aromatic carbons will resonate in the region of δ 115-155 ppm. The carbon of the methyl group on the toluidine ring will appear in the upfield region, typically around δ 21-22 ppm. acs.org

¹³C NMR Chemical Shift Data (δ, ppm) for this compound and Derivatives in CDCl₃

| Compound | Imine C (C=N) | Aromatic C | Methyl C (-CH₃) |

| This compound | 160.1 | 117.8, 121.6, 126.7, 128.6, 128.7, 128.9, 131.3, 136.3, 138.9, 152.1 | 21.4 acs.org |

| N-Benzylidene-p-toluidine | 159.5 | 120.8, 128.6, 128.7, 129.7, 131.1, 135.7, 136.3, 149.4 | 20.9 acs.org |

| N-Benzylidene-o-toluidine | 159.4 | 117.8, 125.6, 126.7, 128.7, 130.2, 131.2, 131.8, 136.5, 151.1 | 17.8 acs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₄H₁₃N), the expected molecular weight is approximately 195.26 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of bonds adjacent to the imine group and the aromatic rings. Common fragmentation pathways for Schiff bases include:

Cleavage of the C-N single bond: This would lead to the formation of fragments corresponding to the benzylidene and toluidine moieties.

Cleavage of the C-C bond between the benzylidene ring and the imine carbon: This would generate a phenyl radical and a fragment containing the imine and toluidine parts.

Loss of a hydrogen atom: A peak at M-1 is often observed.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzylidene fragment can lead to the formation of the stable tropylium cation at m/z 91.

Analysis of the fragmentation pattern provides a fingerprint of the molecule, which can be used to confirm its structure. For N-Benzylidene-p-toluidine, a related isomer, the top peaks in the mass spectrum are observed at m/z 195 (the molecular ion), 194, and 91. nih.gov A similar pattern would be expected for the meta isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption spectra of Schiff bases like this compound are characterized by absorption bands in the UV-Vis region that arise from electronic transitions within the molecule. These transitions are primarily of two types: π→π* and n→π. The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically observed in compounds with conjugated systems, such as aromatic rings and the azomethine (-CH=N-) group. The n→π* transitions involve the excitation of a non-bonding electron, usually from the nitrogen atom of the imine group, to a π* antibonding orbital.

For the related compound N-benzylidene-p-toluidine, an absorption maximum has been reported at 296 nm, which is attributed to these electronic transitions. ijltet.org The electronic spectra of benzylidene aniline (B41778), a parent compound, show absorption bands at 211, 228, and 276 nm, corresponding to n→π* and π→π* transitions of the azomethine group and the aromatic rings. An additional absorption band is sometimes observed above 400 nm in benzylidene aniline.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. The conjugation between the two aromatic rings through the C=N bridge is a key factor governing the electronic properties of these molecules.

Table 1: Illustrative UV-Vis Absorption Maxima for Benzylidene Aniline Derivatives

| Compound | Solvent | λmax (nm) | Transition |

| N-benzylidene-p-toluidine | Not Specified | 296 | n→π* / π→π |

| Benzylidene aniline | DMSO | 211, 228, 276 | n→π / π→π* |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis offers a detailed molecular structure. While specific crystallographic data for this compound is not available in the reviewed literature, data for the related compound, (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide, provides insight into the typical structural features of such molecules. For this compound, the two aromatic rings are inclined to each other, and the hydrazone portion of the molecule is slightly twisted from planarity. researchgate.net

In another related derivative, 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, the crystal structure was unequivocally determined by X-ray analysis, revealing a monoclinic crystal system with the P21/c space group. mdpi.com Such studies are crucial for understanding the conformation and packing of these molecules in the solid state.

Table 2: Example Crystallographic Data for a Related Schiff Base Derivative

| Parameter | Value for 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide mdpi.com |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.512(2) |

| b (Å) | 16.533(3) |

| c (Å) | 11.908(2) |

| α (°) | 90 |

| β (°) | 108.59(3) |

| γ (°) | 90 |

| Volume (ų) | 1960.3(6) |

| Z | 4 |

Note: This data is for a related derivative and serves as an example of the type of information obtained from single-crystal X-ray diffraction.

Powder X-ray Diffraction for Polymorphism and Crystal Packing

The study of polymorphism is particularly important in fields like pharmaceuticals and materials science, as different polymorphs can exhibit variations in solubility, stability, and bioavailability. The investigation of this compound and its derivatives by PXRD would be a valuable area for future research to understand their solid-state behavior and identify any potential polymorphic forms.

Theoretical and Computational Studies of N Benzylidene M Toluidine Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecular systems. For N-Benzylidene-m-toluidine, these computational methods have been instrumental in understanding its structural and electronic characteristics at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with various basis sets, have been utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the molecule's chemical behavior, is also elucidated through DFT. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These fundamental properties are crucial for understanding the outcomes of subsequent analyses.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule allows it to exist in various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By systematically rotating specific bonds, a potential energy surface (PES) can be generated. longdom.org The PES is a multidimensional map that illustrates the energy of the molecule as a function of its geometry. longdom.org

The minima on this surface correspond to the most stable conformations of the molecule. longdom.org For this compound, this analysis helps to identify the preferred spatial orientation of the benzylidene and toluidine rings relative to each other, which has significant implications for its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. wikipedia.orgnih.gov Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. nih.gov For this compound, the HOMO-LUMO gap provides insights into its electronic absorption properties and its propensity to engage in chemical reactions. schrodinger.com This analysis helps in predicting the molecule's behavior in various chemical environments.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. wikipedia.org | A small gap indicates high reactivity, while a large gap suggests high stability. nih.gov |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. researcher.life It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. ijnc.ir This delocalization, known as hyperconjugation, contributes to the stability of the molecule. researcher.life

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. chemrxiv.orgresearchgate.net

The MEP map uses a color scale to indicate different potential regions. Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Blue areas indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions represent areas of neutral or near-neutral potential. researchgate.net For this compound, the MEP map can identify the electron-rich nitrogen atom and aromatic rings as potential sites for interaction with electrophiles, and the hydrogen atoms as potential sites for nucleophilic interaction.

| Color | Electrostatic Potential | Reactivity |

| Red | Negative (Electron-rich) | Preferred site for electrophilic attack. researchgate.net |

| Blue | Positive (Electron-deficient) | Preferred site for nucleophilic attack. researchgate.net |

| Green/Yellow | Neutral/Slightly Electron-rich | Less reactive sites. researchgate.net |

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using DFT methods. dergipark.org.tr The results provide a set of vibrational modes and their corresponding frequencies.

By comparing the calculated frequencies with experimentally obtained spectra, a detailed assignment of the vibrational bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be made. dergipark.org.triupac.org This process is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular vibrational mode. researchgate.net For this compound, this analysis provides a fundamental understanding of its molecular vibrations and helps to confirm its structural characterization. dergipark.org.tr

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling serves as a powerful tool to elucidate the intricate details of reaction mechanisms and kinetics that are often challenging to probe experimentally. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), have provided significant insights into its reactivity, stability, and transformation pathways. These studies are crucial for understanding the fundamental chemical behavior of this Schiff base.

Transition State Characterization and Activation Energy Determination

The hydrolysis of N-benzylideneanilines, a class of compounds to which this compound belongs, has been a subject of theoretical investigation to understand their stability in aqueous environments. researchgate.net Computational studies have successfully modeled the reaction pathways and characterized the transition states involved in the hydrolytic degradation of these imines.

For related N-benzylideneaniline systems, DFT calculations have shown that the hydrolysis can proceed through different pathways depending on the substitution pattern on the aromatic rings. researchgate.net In many cases, the reaction is initiated by the nucleophilic attack of a water molecule on the imine carbon atom. The stability of the resulting transition state is a key determinant of the reaction rate.

A theoretical study on the hydrolysis of various N-benzylideneanilines revealed that for some derivatives, the process involves a fast, enthalpy-driven hydration step followed by a rate-limiting, entropy-controlled lysis step. The free energy of activation (ΔGǂ) for the initial hydration step was calculated to be around 53 kJ mol⁻¹. The subsequent rate-limiting step exhibited a more significant barrier of approximately 132 kJ mol⁻¹. researchgate.net For other analogues, the initial hydration was identified as the rate-determining step. researchgate.net The structure of the transition states for both pathways is typically cyclic, and their stability is influenced by the electronic and steric effects of the substituents. researchgate.net

While specific calculations for this compound were not found, these findings for structurally similar compounds provide a robust model for its expected hydrolytic behavior. The methyl group at the meta position of the toluidine ring is expected to have a subtle electronic and steric influence on the stability of the transition states and, consequently, on the activation energy of the hydrolysis reaction.

| Reaction Step | Calculated Parameter | Value for Analogous N-Benzylideneanilines (kJ mol⁻¹) |

| Hydration | Free Energy of Activation (ΔGǂ) | ~ 53 |

| Rate-Limiting Lysis | Free Energy of Activation (ΔGǂ) | ~ 132 |

Note: Data is based on studies of related N-benzylideneaniline compounds and serves as an estimation for this compound. researchgate.net

Prediction of Reaction Rates and Equilibrium Constants

The prediction of reaction rates and equilibrium constants from computational data is a cornerstone of theoretical chemistry. By calculating the thermodynamic properties of reactants, products, and transition states, it is possible to estimate these crucial kinetic and thermodynamic parameters.

The rate of a reaction is intrinsically linked to the activation energy barrier. Using the transition state theory, the rate constant (k) can be calculated. For the hydrolysis of N-benzylideneanilines, the computationally determined activation energies can be used to infer the relative rates of degradation under various conditions. The studies on analogous compounds suggest that the hydrolysis of this compound is likely to follow pseudo-first-order kinetics, particularly in buffered or aqueous media where the concentration of water is constant. researchgate.netdistantreader.org

Investigation of Autoprotolysis in Nonpolar Conditions

Autoprotolysis, or self-ionization, is a process where a molecule transfers a proton to another identical molecule. While common in protic solvents like water, the investigation of such phenomena for compounds like this compound in nonpolar conditions presents a unique computational challenge.

In the context of imines, autoprotolysis would involve the transfer of a proton, likely from an adventitious water molecule or another proton source, to the nitrogen atom of the imine, forming an iminium ion. In strictly nonpolar, aprotic conditions, the direct proton transfer between two this compound molecules is expected to have a very high energy barrier due to the formation of highly unstable charged species in a low-dielectric medium.

Computational studies would be essential to quantify the energetics of such a process. This would involve calculating the proton affinity of the imine nitrogen and the acidity of any potentially transferable protons in the molecule. The transition state for the proton transfer would need to be located, and its energy would provide the activation barrier for the autoprotolysis reaction. Given the general chemical nature of Schiff bases, it is anticipated that the equilibrium for autoprotolysis in nonpolar solvents would lie heavily towards the non-ionized form.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules in the condensed phase, be it in solution or as part of a material like a liquid crystal. These simulations track the movements of atoms and molecules over time, offering insights into intermolecular interactions and the resulting macroscopic properties.

Intermolecular Interaction Energy Studies

The behavior of this compound in a condensed phase is governed by the nature and strength of its intermolecular interactions. These include van der Waals forces, electrostatic interactions (dipole-dipole), and potentially weak hydrogen bonds. MD simulations, employing a suitable force field, can quantify these interactions.

In such simulations, the interaction energy between pairs or groups of molecules can be calculated as a function of their separation and orientation. For this compound, the aromatic rings are expected to lead to significant π-π stacking interactions, which are a form of van der Waals force. The polar imine linkage introduces a dipole moment, leading to electrostatic interactions that will influence the orientation of neighboring molecules.

Prediction of Molecular Ordering and Phase Behavior in Liquid Crystals

Many Schiff bases, particularly those with a rod-like molecular structure, are known to exhibit liquid crystalline properties. nih.govrsc.orgmdpi.comresearchgate.net this compound, with its elongated shape, is a candidate for forming such mesophases. MD simulations are a powerful tool for predicting and understanding the molecular ordering that gives rise to liquid crystal phases.

In a simulation of a large ensemble of this compound molecules, as the system is cooled from an isotropic liquid state, the molecules may spontaneously align to form a nematic phase, characterized by long-range orientational order but no positional order. Further cooling could lead to the formation of smectic phases, which possess both orientational order and one-dimensional positional order (layering). nih.govrsc.org

Reactivity and Reaction Mechanisms of N Benzylidene M Toluidine

Imine Linkage Reactivity

The polarity of the C=N bond in N-Benzylidene-m-toluidine, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic, is the cornerstone of its reactivity.

Nucleophilic and Electrophilic Activation of the Azomethine Group

The azomethine carbon of this compound is inherently electrophilic and is thus a target for nucleophilic attack. The reactivity of the imine can be enhanced through electrophilic activation. Protonation of the nitrogen atom by an acid, or coordination to a Lewis acid, increases the electrophilicity of the imine carbon, making it more susceptible to attack by even weak nucleophiles. This activation is a key principle in many reactions involving imines.

Conversely, the nitrogen atom of the azomethine group possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids or can coordinate to metal centers. This interaction is fundamental to the catalytic processes that often involve Schiff bases.

Hydrolysis and Reversibility of Imine Formation

The formation of this compound from benzaldehyde (B42025) and m-toluidine (B57737) is a reversible reaction. orgsyn.org The reverse reaction, the hydrolysis of the imine back to its constituent aldehyde and amine, is a crucial aspect of its chemistry. This hydrolysis can be catalyzed by either acids or bases.

Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen. This increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of a water molecule. Subsequent proton transfer and elimination of m-toluidine yield benzaldehyde. The rate of hydrolysis of similar benzylidene derivatives has been shown to be dependent on the pH of the medium, with the rate generally increasing in more acidic conditions. rsc.org For instance, the hydrolysis of N′-(4-substituted benzylidene) salicylohydrazides is catalyzed by H+ ions and follows first-order kinetics. rsc.org

In basic media, the hydrolysis can proceed through the nucleophilic attack of a hydroxide (B78521) ion on the imine carbon. However, the rate of hydrolysis for many Schiff bases is often at a minimum in the neutral to moderately basic pH range.

The reversibility of imine formation is a key feature that is exploited in dynamic covalent chemistry, where the reversible nature of the C=N bond allows for the formation of complex structures under thermodynamic control.

Cycloaddition Reactions Involving this compound (e.g., Povarov [4+2] Cycloaddition)

This compound can participate in cycloaddition reactions, where the imine can act as a dienophile or as part of a larger conjugated system. A prominent example is the Povarov reaction, which is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form a tetrahydroquinoline. wikipedia.org

In the context of this compound, it can react with an alkene in the presence of a Lewis acid catalyst. The Lewis acid activates the imine towards nucleophilic attack by the alkene. The reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, followed by an intramolecular electrophilic aromatic substitution to close the ring and form the tetrahydroquinoline skeleton. wikipedia.org The regioselectivity and stereoselectivity of the Povarov reaction can be influenced by the nature of the substituents on both the imine and the alkene, as well as the choice of catalyst.

While the Povarov reaction is a classic example, other cycloaddition reactions involving imines are known, such as 1,3-dipolar cycloadditions, although specific examples with this compound are not extensively documented.

Derivatization and Functionalization of the Imine Scaffold

The this compound scaffold can be chemically modified to introduce new functional groups and create a variety of derivatives. One common derivatization is the reduction of the imine bond to form the corresponding secondary amine, N-benzyl-m-toluidine. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165).

Furthermore, the aromatic rings of this compound can undergo electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the substituents present. The benzylidene ring is generally less reactive towards electrophilic substitution, while the m-toluidine ring is activated by the nitrogen atom and the methyl group.

The synthesis of various benzylidene derivatives with different substituents on the aldehyde or aniline (B41778) precursors allows for the creation of a library of related compounds with potentially diverse biological and chemical properties. mdpi.com

Reaction with Organometallic Reagents

The electrophilic carbon atom of the imine bond in this compound is susceptible to attack by carbon nucleophiles, such as those found in organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). masterorganicchemistry.comfishersci.fr The addition of these reagents to the C=N double bond, followed by an aqueous workup, results in the formation of a new carbon-carbon bond and the synthesis of a secondary amine.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the imine carbon, forming a magnesium or lithium salt of the corresponding amide. Subsequent hydrolysis of this intermediate then yields the final amine product. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the benzylic position. While this is a general reaction for imines, specific studies detailing the reaction of this compound with a broad range of organometallic reagents are not extensively reported in the literature. However, the principles of imine reactivity suggest that it would readily undergo such transformations.

| Reaction Type | Reagent/Conditions | Product Type |

| Hydrolysis | Acid or Base | Benzaldehyde and m-toluidine |

| Reduction | H2/Catalyst or NaBH4 | N-benzyl-m-toluidine |

| Cycloaddition (Povarov) | Electron-rich alkene, Lewis acid | Tetrahydroquinoline derivative |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Secondary amine |

| Nucleophilic Addition | Organolithium Reagent (RLi) | Secondary amine |

Applications of N Benzylidene M Toluidine and Its Schiff Base Analogues in Chemical Science

Organic Synthesis Intermediate

The imine linkage in N-Benzylidene-m-toluidine is a versatile functional group, making the compound a valuable intermediate in the synthesis of a variety of other organic molecules.

This compound is itself an imine, and its formation serves as a classic example of Schiff base synthesis. The reaction between an aldehyde (benzaldehyde) and a primary amine (m-toluidine) readily forms the imine bond. peerj.comorgsyn.org While it is the product of this specific reaction, the principles of its formation are fundamental to the synthesis of a vast array of other imines and related compounds.

The synthesis of hydrazones follows a similar chemical pathway. Hydrazones are formed through the condensation reaction of aldehydes or ketones with hydrazines or hydrazides. nih.gov The reaction mechanism involves the nucleophilic addition of the hydrazine (B178648) to the carbonyl group, forming an intermediate that then dehydrates to yield the hydrazone, which contains a C=N-N moiety. researchgate.netthebrpi.orgresearchgate.net The synthesis of various N'-(substituted benzylidene)acetohydrazides, which are hydrazone derivatives, demonstrates this preparative route where various benzaldehydes react with acetohydrazides. researchgate.net

Table 1: Comparison of Imine and Hydrazone Synthesis

| Feature | Imine Synthesis (e.g., this compound) | Hydrazone Synthesis |

| Carbonyl Source | Aldehyde or Ketone | Aldehyde or Ketone |

| Nitrogen Source | Primary Amine (e.g., m-toluidine) | Hydrazine or Hydrazide |

| Key Functional Group Formed | Azomethine (-C=N-) | Hydrazone (-C=N-N-) |

| Byproduct | Water | Water |

This compound serves as a valuable precursor for synthesizing more complex organic structures. The carbon-nitrogen double bond can undergo various chemical transformations, most notably reduction.

A significant application is its use as an unisolated intermediate in the reductive amination process to produce secondary amines. For instance, this compound can be directly reduced to form N-benzyl-m-toluidine. orgsyn.org In this procedure, benzaldehyde (B42025) and m-toluidine (B57737) are mixed to form the Schiff base, which is then immediately subjected to catalytic hydrogenation using a catalyst like Raney nickel without being isolated. orgsyn.org This one-pot reaction is an efficient method for preparing substituted secondary amines.

The general reaction is as follows:

Step 1 (Imine Formation): C₆H₅CHO (Benzaldehyde) + CH₃C₆H₄NH₂ (m-toluidine) → C₆H₅CH=NC₆H₄CH₃ (this compound) + H₂O

Step 2 (Reduction): C₆H₅CH=NC₆H₄CH₃ + H₂ --(Catalyst)--> C₆H₅CH₂NHC₆H₄CH₃ (N-benzyl-m-toluidine)

This reactivity makes this compound and similar Schiff bases useful building blocks in multi-step syntheses, leading to the creation of more elaborate molecules with potential applications in various fields of chemistry. nih.govmdpi.comresearchgate.net

Coordination Chemistry and Metal Complexes

Schiff bases are renowned for their ability to act as versatile ligands in coordination chemistry. nih.gov The presence of a lone pair of electrons on the sp²-hybridized nitrogen atom of the azomethine group makes them excellent chelating agents for a wide range of metal ions. semanticscholar.orgmdpi.com

This compound and its analogues function as effective ligands due to the coordinating ability of the imine nitrogen. semanticscholar.org They can act as simple monodentate ligands, coordinating to a metal ion solely through this nitrogen atom. However, their true versatility in ligand design is realized when additional donor atoms are incorporated into the molecular framework, allowing for multidentate chelation.

By selecting appropriate aldehyde and amine precursors, Schiff base ligands can be designed to be bidentate, tridentate, or even tetradentate. semanticscholar.orgmdpi.com For example, if salicylaldehyde (B1680747) is used instead of benzaldehyde, the resulting Schiff base (a N-salicylidene aniline (B41778) derivative) contains a hydroxyl group (-OH) ortho to the imine linkage. This allows the ligand to coordinate to a metal ion through both the imine nitrogen and the deprotonated phenolic oxygen, forming a stable six-membered chelate ring. mdpi.com This chelate effect significantly enhances the stability of the resulting metal complex. The synthetic flexibility allows chemists to fine-tune the steric and electronic properties of the ligand to selectively bind with specific metal ions. biointerfaceresearch.comsapub.org

The formation of metal complexes with Schiff base ligands like this compound analogues is confirmed and studied using various spectroscopic techniques. These studies provide crucial insights into the ligand's coordination mode and the geometry of the resulting complex. escholarship.orgrasayanjournal.co.inuu.nl

Infrared (IR) Spectroscopy: One of the most direct pieces of evidence for coordination is the shift in the stretching frequency of the azomethine group (ν(C=N)). In the free Schiff base ligand, this band typically appears in the range of 1612-1625 cm⁻¹. semanticscholar.orgmdpi.com Upon complexation with a metal ion, the electron density is drawn from the nitrogen towards the metal, weakening the C=N bond. This results in a shift of the ν(C=N) band to a lower frequency (lower wavenumber), confirming the coordination of the imine nitrogen to the metal center. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is also a powerful tool. The proton of the azomethine group (-CH=N-) gives a characteristic signal in the spectrum of the free ligand. sapub.org When the ligand coordinates to a metal, the chemical environment of this proton changes, leading to a downfield shift of its signal. rasayanjournal.co.inarcjournals.org Similarly, ¹³C NMR shows a shift in the resonance of the azomethine carbon upon complexation. semanticscholar.orgarcjournals.org

UV-Visible Spectroscopy: The electronic spectra of the complexes differ from that of the free ligand. The spectra of the complexes show shifted absorption bands corresponding to π-π* and n-π* transitions within the ligand, as well as new bands that can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion. semanticscholar.orgresearchgate.net

Table 2: Spectroscopic Data for a Representative Schiff Base (N-benzylideneaniline) and its Nickel Complex

| Spectroscopic Technique | Free Ligand (N-benzylideneaniline) | Ni(II)-Schiff Base Complex | Interpretation |

| FT-IR (ν(C=N), cm⁻¹) | ~1625 semanticscholar.org | Shifted to lower frequency | Confirms coordination of azomethine nitrogen. semanticscholar.org |

| ¹H NMR (δ(-CH=N-), ppm) | ~10.0 researchgate.netarcjournals.org | Shifted from free ligand value | Indicates change in electronic environment upon chelation. researchgate.net |

| ¹³C NMR (δ(-CH=N-), ppm) | ~193.8 semanticscholar.org | Shifted from free ligand value | Confirms coordination of the azomethine group. semanticscholar.orgarcjournals.org |

Catalysis

Schiff base metal complexes are of significant interest in the field of catalysis due to their structural stability and the ability of the central metal ion to switch between different oxidation states. nih.gov The ligand framework can be modified to influence the catalytic activity and selectivity of the metal center. While specific catalytic applications for this compound itself are not widely documented, its analogues and their metal complexes are known to catalyze a range of organic reactions.

For example, multi-walled carbon nanotubes functionalized with a palladium(II)-Schiff base complex have been shown to act as a recyclable heterogeneous catalyst for the synthesis of ynones. Similarly, ruthenium complexes containing Schiff base ligands are used in atom transfer radical polymerization and ring opening metathesis polymerization. The catalytic activity stems from the ability of the Schiff base ligand to stabilize the metal center and modulate its reactivity, facilitating transformations such as oxidation, reduction, and various cross-coupling reactions. acs.org The ease of synthesis and modification makes Schiff bases attractive platforms for developing new and efficient catalysts. nih.gov

Application of Schiff Base Metal Complexes in Catalytic Reactions

Schiff base ligands are widely used in coordination chemistry because they can form stable complexes with a variety of metal ions. nih.gov These metal complexes often exhibit significant catalytic activity in numerous organic transformations. rasayanjournal.co.inmdpi.com The coordination of the Schiff base to a metal ion, typically through the azomethine nitrogen, can enhance the catalytic properties of the metal center. researchgate.netresearchgate.net

Transition metal complexes derived from N-benzylideneaniline, a close analogue of this compound, have been synthesized and characterized for their catalytic potential. For instance, Cobalt(II) and Nickel(II) complexes of N-benzylideneaniline have been shown to be moderately active catalysts for the benzoylation of phenol. researchgate.netresearchgate.net The catalytic activity of these complexes is influenced by factors such as the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. researchgate.net Studies on Cu(II) complexes with Schiff base ligands have demonstrated remarkable catalytic activity and high yields in the synthesis of chalcone (B49325) derivatives via Claisen-Schmidt condensation. mdpi.com

The catalytic efficiency of various Schiff base metal complexes in specific organic reactions is a subject of ongoing research, with findings indicating their potential as effective catalysts.

Table 1: Catalytic Activity of Schiff Base Metal Complexes

| Catalyst | Reaction Type | Substrates | Product Yield | Reference |

|---|---|---|---|---|

| [Co(BA)₂(H₂O)₂]Cl₂·4H₂O | Benzoylation | Phenol, Benzoyl chloride | Moderate | researchgate.netresearchgate.net |

| [Ni(BA)₂(H₂O)₂]Cl₂·4H₂O | Benzoylation | Phenol, Benzoyl chloride | Moderate | researchgate.netresearchgate.net |

| Cu(II)-Schiff base complex | Claisen-Schmidt Condensation | Various aldehydes, Acetophenone | >90% | mdpi.com |

*BA = N-benzylideneaniline

Development of Homogeneous and Heterogeneous Catalysis Systems

The application of Schiff base complexes in catalysis spans both homogeneous and heterogeneous systems. ekb.eg Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are common but often pose challenges in terms of catalyst recovery and reuse. nih.gov This has driven interest in the development of heterogeneous catalysts, which are in a different phase from the reactants, facilitating easier separation and recycling. ekb.egnih.gov

A prominent strategy for creating heterogeneous catalysts involves immobilizing homogeneous Schiff base metal complexes onto solid supports. ekb.eg Graphene oxide (GO) has been used as a support for Cu(II) and Co(II) Schiff base complexes. These GO-based heterogeneous catalysts have shown high conversion and selectivity in the aerobic epoxidation of styrene (B11656) and could be easily recovered and reused multiple times without a significant loss of activity. ekb.eg The use of recoverable heterogeneous catalysts is seen as an environmentally favorable approach compared to nonrecoverable homogeneous systems. nih.gov

The development involves a progression from simple, unsupported metal complexes acting as homogeneous catalysts to advanced, supported systems for heterogeneous applications, aiming to combine the high activity of homogeneous catalysts with the practical advantages of heterogeneous ones. ekb.eg

Material Science Applications

The unique molecular structures of this compound and its analogues make them valuable components in the design of advanced materials, particularly in the fields of liquid crystals and supramolecular chemistry.

Liquid Crystalline Systems

Many Schiff bases, including N-benzylideneaniline derivatives, are known to exhibit liquid crystalline properties. mdpi.com Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal, featuring degrees of molecular order. ucsd.edu

The liquid crystalline behavior of Schiff bases is characterized by specific phase transitions at distinct temperatures. mdpi.com Common liquid crystal phases include the nematic phase, where molecules have long-range orientational order but no positional order, and smectic phases, where molecules are arranged in layers. ucsd.edu

For example, 4-methoxybenzylidene-4′–butylaniline (MBBA), a well-studied Schiff base liquid crystal, undergoes a transition from an isotropic liquid to a nematic phase upon cooling. mdpi.com The specific temperatures at which these phase transitions occur are critical properties of the material. Research on N-benzylideneaniline-based molecules has shown that they can undergo reversible phase transitions from a liquid crystal phase to an isotropic phase upon UV light irradiation, a phenomenon known as a photoinduced phase transition. mdpi.com This behavior is a result of the trans-to-cis isomerization of the azomethine group, which disrupts the molecular ordering necessary for the liquid crystal phase. mdpi.com The study of these phase transitions provides fundamental insights into the relationship between molecular structure and macroscopic material properties. ucsd.eduberkeley.edu

Table 2: Phase Transition Temperatures of Selected Schiff Base Liquid Crystals

| Compound | Transition Type | Temperature (°C) | Reference |

|---|---|---|---|

| Cholesteryl benzoate | Solid to Cloudy Liquid (LC) | 145.5 | berkeley.edu |

| Cholesteryl benzoate | Cloudy Liquid (LC) to Isotropic Liquid | 178.5 | berkeley.edu |

| 4-n-pentyl-4′-cyanobiphenyl (5CB) | Crystal to Nematic | 24 | researchgate.net |

Liquid crystals derived from Schiff bases are of significant interest for electro-optical applications, such as displays and light modulators, due to their ability to alter their optical properties in response to an applied electric field. berkeley.edunih.gov Key electro-optical properties include dielectric anisotropy (Δε) and birefringence (Δn).

Experimental studies often involve dispersing organic molecules into nematic liquid crystal hosts to tune their properties. For instance, doping a nematic liquid crystal with N-benzyl-2-methyl-4-nitroaniline (BNA) has been shown to decrease the threshold voltage and significantly reduce the response time of the liquid crystal cell. nih.govnih.gov This improvement is attributed to an increase in the dielectric anisotropy and a decrease in the rotational viscosity of the mixture. nih.govnih.gov

Theoretical investigations, often employing Density Functional Theory (DFT), complement these experiments. researchgate.netnih.gov DFT calculations can predict molecular properties like dipole moment and polarizability, which are crucial for understanding the macroscopic dielectric properties of the liquid crystal mixture. nih.gov These theoretical models help to explain how the structure of dopant molecules like BNA enhances the electro-optical performance of the host liquid crystal. nih.gov

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of molecular ensembles, governed by non-covalent intermolecular interactions. researchgate.netias.ac.in Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of solid-state structures with desired properties by understanding and utilizing these interactions. researchgate.netnih.gov

For molecules like this compound, the arrangement in the solid state is dictated by a combination of weak interactions, such as van der Waals forces, C–H···π interactions, and potentially weak hydrogen bonds. ias.ac.in The goal of crystal engineering is to predict how a given molecule will pack in a crystal, which in turn determines the material's physical properties. nih.gov

Studies in crystal engineering often involve modifying the molecular structure, for example, by changing peripheral side chains, to systematically alter the intermolecular interactions and thus the resulting crystal packing. nih.gov By analyzing the crystal structures of a series of related compounds, researchers can identify recurring patterns of intermolecular interactions, known as supramolecular synthons, which serve as reliable tools for designing new crystalline materials. nih.gov The characterization of these complex supramolecular architectures often requires a combination of techniques, including single-crystal X-ray diffraction and other spectroscopic methods. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-benzylideneaniline |

| Benzaldehyde |

| Aniline |

| Phenol |

| Benzoyl chloride |

| Acetophenone |

| 4-methoxybenzylidene-4′–butylaniline (MBBA) |

| N-benzyl-2-methyl-4-nitroaniline (BNA) |

| Graphene oxide (GO) |

| Cobalt(II) chloride |

| Nickel(II) chloride |

| Copper(II) |

| Cholesteryl benzoate |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking, Van der Waals Forces)

The solid-state arrangement of this compound and its Schiff base analogues is significantly governed by a complex interplay of non-covalent intermolecular interactions. These forces, including hydrogen bonds, π-π stacking, and van der Waals forces, dictate the molecular packing and ultimately influence the material's physicochemical properties.

Hydrogen Bonding: While the basic structure of this compound lacks strong hydrogen bond donors, the introduction of functional groups in its analogues, or the presence of solvent molecules, can lead to the formation of significant hydrogen bonds. In the crystal structure of related Schiff bases, such as N-(3-Nitrobenzylidene)-p-toluidine, weak C—H⋯O and C—H⋯N hydrogen bonds are instrumental in forming extensive networks. researchgate.net For instance, these interactions can link molecules into chains and networks, providing stability to the crystal lattice. researchgate.net In more complex Schiff base derivatives, such as those derived from salicylaldehyde, strong intramolecular O—H⋯N hydrogen bonds are common. The presence of hydrazide moieties can introduce N-H donors, leading to intermolecular hydrogen bonds that, in concert with other interactions, support complex layered structures. mdpi.com

Pi-Stacking (π-π Interactions): The aromatic rings inherent to the this compound framework are predisposed to engage in π-π stacking interactions. These interactions are a crucial factor in the molecular assembly of many benzylidene derivatives. In the crystal structure of N-(3-Nitrobenzylidene)-p-toluidine, molecules are stacked through these π-π interactions, which, combined with C—H⋯π interactions, form chains within the lattice. researchgate.net The specific geometry of these interactions (e.g., face-to-face or offset) is determined by the electronic and steric nature of substituents on the aromatic rings.

The following table summarizes the types of intermolecular interactions observed in Schiff base analogues and their typical contribution to the crystal packing.

| Interaction Type | Donor/Acceptor Groups | Typical Role in Crystal Structure | Example Compound Analogue |

| Hydrogen Bonding | C-H···O, C-H···N | Formation of 1D chains and 2D/3D networks | N-(3-Nitrobenzylidene)-p-toluidine researchgate.net |

| Pi-Stacking | Aromatic Rings | Formation of molecular stacks and columns | N-(3-Nitrobenzylidene)-p-toluidine researchgate.net |

| Van der Waals Forces | All atoms | Overall crystal packing and stabilization | 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide mdpi.com |

Rational Design of Solid-State Architectures with Targeted Properties

The rational design of solid-state architectures involves the deliberate control of intermolecular interactions to construct crystalline materials with desired properties. Schiff bases, including this compound and its analogues, are excellent candidates for this "crystal engineering" approach due to their synthetic accessibility and structural versatility. mdpi.com

The modular nature of Schiff base synthesis, typically a condensation reaction between an aldehyde and a primary amine, allows for precise tuning of their steric and electronic properties. mdpi.comresearchgate.net By systematically modifying the functional groups on the aldehyde or amine precursors, researchers can introduce specific interaction sites (e.g., hydrogen bond donors/acceptors, halogen atoms) to guide the self-assembly process. mdpi.com

This strategy is fundamental to coordination-driven self-assembly, where Schiff base ligands are used to create complex supramolecular structures such as cages, helicates, and grids upon reaction with metal ions. mdpi.comnih.gov The predictable coordination geometry of the metal ions combined with the designed ligand structure allows for the construction of architectures with specific functionalities. nih.gov For example, the flexibility and chelating ability of Schiff base ligands are widely used to design and construct supramolecular architectures for purposes such as catalysis and materials science. mdpi.com

Key strategies in the rational design of Schiff base solid-state architectures include:

Functional Group Modification: Introducing groups capable of strong, directional interactions (like hydroxyls or amides for hydrogen bonding) to enforce a particular packing motif.

Metal-Ligand Coordination: Using Schiff bases as ligands to coordinate with metal centers, forming predictable and stable one-, two-, or three-dimensional coordination polymers. mdpi.com The choice of metal ion and ligand design can control the dimensionality and porosity of the resulting framework. mdpi.com

Subcomponent Self-Assembly: A dynamic approach where the Schiff base ligand is formed in situ from its aldehyde and amine subcomponents in the presence of a metal ion template, leading to the spontaneous formation of complex, thermodynamically stable architectures. nih.gov

These design principles enable the creation of materials with targeted properties such as specific spin-crossover behavior in metal complexes or porous frameworks for guest molecule accommodation. nih.govmdpi.com

Studies on Polymorphism and its Influence on Crystalline Materials

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. iucr.org Each polymorph, despite having the same chemical composition, possesses a distinct crystal lattice and, consequently, different physicochemical properties such as melting point, solubility, color, and stability. iucr.org Schiff bases are a class of compounds known to exhibit polymorphism, providing a valuable opportunity to study structure-property relationships. rsc.orgresearchgate.net

The existence of different polymorphic forms is often a result of subtle variations in crystallization conditions, such as the choice of solvent, temperature, or the presence of impurities. rsc.org For example, a thermochromic Schiff base, 1-{3-[(2-hydroxy-3-methoxy-benzylidene)-amino]-phenyl}-ethanone, was found to crystallize in three different forms depending on the crystallization method (solution-based vs. mechanochemical). rsc.org These polymorphs displayed remarkably different molecular packing arrangements governed by C–H⋯O interactions, leading to networks of varying dimensionality. rsc.org

In another study on a macrocyclic Schiff base, two new unsolvated polymorphs were discovered, differing in their density, cohesive energy, and the number of molecules in the asymmetric unit. iucr.org These forms contained two distinct molecular conformations ("endo" and "exo"), highlighting how conformational flexibility can lead to different packing arrangements. iucr.orgresearchgate.net

The study of polymorphism in Schiff bases is critical for applications where the solid-state properties of the material are paramount. Different polymorphs can exhibit unique characteristics:

Thermochromism/Photochromism: As seen in N-salicylideneaniline derivatives, different polymorphs can have distinct responses to heat or light due to differences in molecular planarity and intermolecular interactions in the crystal lattice. researchgate.net

Physicochemical Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable. Understanding the interconversion between forms is crucial for material longevity and performance. iucr.org

The investigation of polymorphism relies on various analytical techniques, with single-crystal and powder X-ray diffraction being the definitive methods for structure elucidation. Thermal analysis (DSC, TGA) and spectroscopy (IR, Raman) are also essential for characterizing and differentiating the various crystalline forms. rsc.org

The table below presents findings from a study on a polymorphic Schiff base, illustrating how different forms possess distinct structural characteristics.

| Property | Polymorph Form I | Polymorph Form II | Polymorph Form III |

| Dimensionality of Network | 2D | 3D | 2D |

| Governing Interaction | C-H···O | C-H···O | C-H···O |

| Synthesis Method | Solution-Based | Solution-Based, Mechanochemical | Solution-Based, Mechanochemical |

| Data derived from a study on 1-{3-[(2-hydroxy-3-methoxy-benzylidene)-amino]-phenyl}-ethanone. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Benzylidene-m-toluidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between m-toluidine and benzaldehyde derivatives. Key reagents include acid catalysts (e.g., acetic acid) or dehydrating agents, with reaction temperatures ranging from 60–100°C . For improved yields, inert atmospheres (e.g., nitrogen) and controlled stoichiometric ratios (1:1.2 molar ratio of m-toluidine to benzaldehyde) are recommended. Post-synthesis purification via recrystallization in ethanol or methanol enhances purity .

Q. How can spectroscopic methods (e.g., NMR, FTIR) distinguish this compound from structural analogs?

- Methodological Answer :

- FTIR : Look for characteristic imine (C=N) stretching vibrations at ~1600–1650 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .

- ¹H NMR : The Schiff base proton (N=CH) appears as a singlet at δ 8.3–8.5 ppm, while aromatic protons of the benzylidene and toluidine moieties resonate between δ 6.5–7.5 ppm . Differentiation from analogs (e.g., N-Benzylidene-o-toluidine) relies on meta-substitution patterns in the toluidine ring, reflected in splitting patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or skin contact, as the compound may exhibit acute toxicity .

- Store under nitrogen at 2–8°C to prevent oxidation or hydrolysis .

- Dispose of waste via incineration or certified hazardous waste services, adhering to local regulations .

Advanced Research Questions

Q. How do contradictory data on this compound’s stability arise, and how can researchers resolve them?

- Methodological Answer : Discrepancies in stability studies (e.g., decomposition rates under light vs. dark conditions) often stem from variations in sample purity, storage solvents, or analytical methods. To resolve contradictions:

- Standardize storage conditions (e.g., amber vials, inert gas blankets) .

- Validate analytical methods (HPLC, TLC) with internal standards (e.g., deuterated analogs) .

- Perform kinetic studies under controlled environments to isolate degradation pathways .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Methodological Answer : The nitro and imine groups in derivatives enable redox interactions. For example:

- Electrophilic intermediates : Reduction of nitro groups generates reactive species that alkylate cellular thiols or DNA .

- Enzyme inhibition : Molecular docking studies suggest binding to active sites of cytochrome P450 enzymes, validated via competitive inhibition assays .

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Synthetic variation : Introduce substituents (e.g., halogens, methyl groups) at the benzylidene or toluidine rings via Pd-catalyzed cross-coupling .

- Biological assays : Test analogs in enzyme inhibition (e.g., IC₅₀ measurements) or cytotoxicity screens (e.g., MTT assays) .

- Computational modeling : Use DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity trends .

Q. What advanced analytical techniques are required to detect trace degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Enables identification of hydrolyzed products (e.g., m-toluidine, benzaldehyde) at ppm levels .

- X-ray crystallography : Resolves structural changes in aged samples, such as oxidation to nitroso derivatives .

- EPR spectroscopy : Detects free radical intermediates formed during photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.